Enzymatic Discrimination by Diacylglycerol Kinase Epsilon: 9-Fold Preference for Arachidonoyl Over Linoleoyl Analogs
In comparative enzymatic assays using human diacylglycerol kinase epsilon (DGKε) wild-type, the ratio of enzymic activity with 1-stearoyl-2-linoleoyl-sn-glycerol (SLDG) to that with 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG) was determined to be 0.109 [1]. This indicates that DGKε phosphorylates SAG at a rate approximately 9.2-fold higher than SLDG under identical assay conditions (pH 7.2, 22°C). The differential recognition is attributed to the enzyme's specificity for the polyunsaturated arachidonoyl chain at the sn-2 position, establishing SLDG as a distinct substrate with quantifiably lower turnover by this kinase isoform [1].
| Evidence Dimension | Enzymatic activity (relative phosphorylation rate) |
|---|---|
| Target Compound Data | Relative activity ratio = 0.109 (vs. SAG reference) |
| Comparator Or Baseline | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG); Relative activity ratio = 1.000 |
| Quantified Difference | 9.2-fold higher activity for SAG vs. SLDG |
| Conditions | Human DGKε wild-type; pH 7.2, 22°C |
Why This Matters
For studies investigating DGKε-mediated phosphatidic acid production, substituting SAG for SLDG will yield substantially different enzyme kinetics and downstream lipid profiles.
- [1] DSouza K, Epand RM. Catalytic activity and acyl-chain selectivity of diacylglycerol kinase epsilon are modulated by residues in and near the lipoxygenase-like motif. J Mol Biol. 2012;416:619-628. Data extracted via enzyme-information.de literature summary. View Source
